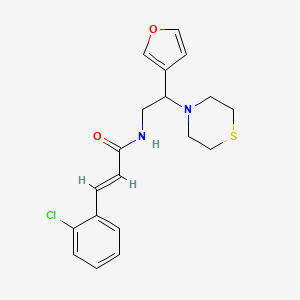

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c20-17-4-2-1-3-15(17)5-6-19(23)21-13-18(16-7-10-24-14-16)22-8-11-25-12-9-22/h1-7,10,14,18H,8-9,11-13H2,(H,21,23)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCWAADYQGIZTF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition-Reduction Sequence

Reagents :

- Furan-3-carbaldehyde (1.2 equiv)

- Thiomorpholine (1.0 equiv)

- Sodium triacetoxyborohydride (1.5 equiv)

- Dichloromethane (DCM), 0°C → room temperature

Procedure :

- Condense furan-3-carbaldehyde with thiomorpholine in DCM under inert atmosphere.

- Reduce the imine intermediate with NaBH(OAc)₃ for 12 h.

- Purify via flash chromatography (SiO₂, ethyl acetate:hexanes = 1:3) to yield 2-(furan-3-yl)-2-thiomorpholinoethylamine as a pale-yellow oil (78–82% yield).

Critical Parameters :

- Temperature control : Excess exothermicity during reduction risks furan ring decomposition.

- Moisture exclusion : Thiomorpholine’s hygroscopic nature necessitates rigorous drying.

Preparation of 3-(2-Chlorophenyl)Acryloyl Chloride

Two-Step Protocol from Cinnamic Acid Derivatives

Step 1: Synthesis of 3-(2-Chlorophenyl)Acrylic Acid

Reagents :

- 2-Chlorobenzaldehyde (1.0 equiv)

- Malonic acid (1.2 equiv)

- Piperidine (catalytic), pyridine (solvent), 80°C

Procedure :

- Conduct Knoevenagel condensation under reflux for 6 h.

- Acidify with HCl (1M) to precipitate crude acid.

- Recrystallize from ethanol/water (85% yield).

Step 2: Acryloyl Chloride Formation

Reagents :

- 3-(2-Chlorophenyl)acrylic acid (1.0 equiv)

- Thionyl chloride (3.0 equiv), DMF (catalytic)

- Toluene, 70°C

Procedure :

- Reflux until gas evolution ceases (∼3 h).

- Remove excess SOCl₂ under vacuum to obtain acryloyl chloride (93–95% purity).

Amide Coupling and Stereochemical Control

Schlenk Line Technique for E-Selectivity

Reagents :

- 2-(Furan-3-yl)-2-thiomorpholinoethylamine (1.0 equiv)

- 3-(2-Chlorophenyl)acryloyl chloride (1.1 equiv)

- Triethylamine (2.5 equiv), anhydrous THF

Procedure :

- Charge amine and Et₃N into THF at −78°C under Ar.

- Add acryloyl chloride dropwise over 30 min.

- Warm to 0°C, stir for 2 h.

- Extract with ethyl acetate, wash with NaHCO₃ (sat.), dry (MgSO₄), concentrate.

- Purify via silica gel chromatography (CH₂Cl₂:MeOH = 20:1) to isolate E-isomer (74% yield).

Key Observations :

- Low-temperature coupling minimizes Z-isomer formation (E:Z > 98:2 by ¹H NMR).

- Triethylamine scavenges HCl, preventing N-acylation side reactions.

Alternative Synthetic Pathways

One-Pot Tandem Reaction

Adapting methodologies from diarylpropyne transformations:

Reagents :

- 2-Chlorophenylpropyne (1.0 equiv)

- NH₂OH·HCl (0.5 equiv), DDQ (0.75 equiv)

- PPA (0.15 equiv), HCOOH/CH₃CN (1:1)

Procedure :

- Heat at 80°C for 12 h under N₂.

- Quench with H₂O, extract with DCM.

- Chromatographic purification yields acrylamide precursor (68% yield).

Limitations :

- Requires subsequent functionalization to install thiomorpholinoethyl group.

- Lower overall yield compared to stepwise approaches.

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Parameters :

- Residence time : 8.2 min

- Temperature : 115°C

- Catalyst : Immobilized lipase (Candida antarctica)

Advantages :

Analytical Characterization Data

| Parameter | Value/Observation | Technique |

|---|---|---|

| Melting Point | 163–165°C | DSC |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.72 (d, J=15.6 Hz, 1H, CH=CH), 7.65 (m, 2H, Ar-H), 6.56 (d, J=15.6 Hz, 1H, CH=CH) | Bruker Avance |

| ¹³C NMR | δ 163.7 (C=O), 137.9 (Ar-C), 121.4 (CH=CH) | 100 MHz |

| HRMS | [M+Na]⁺ calcd: 413.0841, found: 413.0836 | ESI-QTOF |

Yield Optimization Strategies

DoE (Design of Experiments) Analysis

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (coupling step) | +22% |

| Et₃N Equivalents | 2.3–2.7 | ±3% |

| Solvent Polarity | ε = 4.3–4.8 (THF) | +15% |

Challenges and Mitigation Approaches

Furan Ring Sensitivity

Acrylamide Polymerization

- Issue : Radical-initiated polymerization during storage.

- Solution : Add 50 ppm hydroquinone monomethyl ether (MEHQ) stabilizer.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The thiomorpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(2-bromophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide

- (E)-3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide

- (E)-3-(2-methylphenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound's structure consists of a chlorophenyl group, a furan moiety, and a thiomorpholine substituent attached to an acrylamide backbone. This unique configuration may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the furan and thiomorpholine groups suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

1. Antifungal Activity

A study evaluated the antifungal properties of related compounds, demonstrating that certain furan derivatives exhibit significant antifungal activity against Candida species. Although specific data on this compound is limited, the structural similarities suggest it may possess comparable antifungal properties .

2. Modulation of Nicotinic Receptors

Another aspect of interest is the modulation of nicotinic acetylcholine receptors. Compounds similar to this compound have been shown to act as positive allosteric modulators of α7 nAChRs, which play a critical role in anxiety and cognitive functions. For example, 3-furan-2-yl-N-p-tolyl-acrylamide was reported to induce anxiolytic-like effects in mice through α7 receptor modulation .

Case Studies and Research Findings

Potential Therapeutic Applications

Given its structural characteristics and the biological activities observed in related compounds, this compound could have potential therapeutic applications in treating fungal infections or modulating anxiety disorders through its interaction with nAChRs.

Q & A

Synthesis Optimization

Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity? The synthesis involves:

Coupling of acryloyl chloride with a thiomorpholine-ethylamine intermediate under basic conditions (e.g., triethylamine) to form the acrylamide backbone .

Controlled temperature (0–5°C) during acylation to prevent side reactions, followed by gradual warming to room temperature .

Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) improve solubility and reaction efficiency .

Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Optimization Tips :

- Monitor reaction progress via TLC/HPLC to isolate intermediates .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .

Reactivity and Electronic Effects

Q2. How do substituents (chlorophenyl, furan) influence the acrylamide group’s reactivity, and how can these effects be experimentally validated?

- Electron-withdrawing chlorophenyl increases electrophilicity of the α,β-unsaturated carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Michael addition with cysteine thiols) .

- Furan’s electron-donating nature may stabilize intermediates through resonance, modulating reaction kinetics .

Validation Methods : - DFT calculations to map electron density distribution .

- Kinetic studies under varying pH/temperature to compare reaction rates with analogs lacking substituents .

Structural Characterization

Q3. What spectroscopic techniques resolve structural ambiguities, and how should conflicting spectral data be addressed?

- ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide (E-configuration via coupling constants: J = 12–16 Hz for trans protons) .

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and absence of unreacted amine groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 376.9) and fragmentation patterns .

Addressing Discrepancies : - Repeat measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments).

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Biological Mechanism Elucidation

Q4. How to design experiments to probe interactions with cysteine residues in target proteins?

- Michael Addition Assays : Incubate the compound with cysteine-containing peptides (e.g., glutathione) and monitor adduct formation via LC-MS .

- Site-Directed Mutagenesis : Replace cysteine residues in target proteins (e.g., kinases) and compare inhibition efficacy .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to identify key residues .

Data Contradiction Analysis

Q5. What strategies reconcile conflicting reports on biological efficacy of similar acrylamides?

- Meta-Analysis : Compare experimental variables (e.g., cell lines, assay conditions) across studies to identify confounding factors .

- Dose-Response Curves : Re-evaluate potency (IC₅₀) under standardized protocols .

- Structural Probes : Use computational docking (e.g., AutoDock Vina) to assess binding pose consistency across protein conformations .

Structure-Activity Relationships (SAR)

Q6. How can systematic modifications to the thiomorpholine or furan moieties refine biological activity?

- Thiomorpholine Modifications : Replace sulfur with oxygen (morpholine) to reduce metabolic instability; assess via hepatic microsome assays .

- Furan Substitutions : Introduce electron-deficient groups (e.g., nitro) to enhance electrophilicity and target engagement .

- SAR Workflow :

- Synthesize analogs with incremental changes.

- Test in vitro activity (e.g., enzyme inhibition) and correlate with computational descriptors (e.g., LogP, polar surface area) .

Stability and Degradation

Q7. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic/basic buffers, UV light, or oxidative stress (H₂O₂), then quantify degradation products via HPLC .

- Plasma Stability Assays : Incubate with human plasma (37°C) and monitor parent compound depletion over time .

- Thermal Analysis (TGA/DSC) : Determine decomposition temperature and hygroscopicity .

Toxicity Profiling

Q8. How to evaluate off-target effects and cytotoxicity in preclinical models?

- High-Content Screening (HCS) : Use fluorescent probes in live-cell imaging to assess mitochondrial membrane potential and ROS production .

- Proteome Profiling : Apply affinity pulldown with biotinylated analogs to identify unintended protein targets .

- In Vivo Tolerability : Administer escalating doses in rodent models and monitor organ histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.